4-(苯磺酰基)-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸

描述

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl functional group . They are used in various chemical reactions due to their stability and reactivity .

Synthesis Analysis

While specific synthesis methods for “4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” are not available, phenylsulfonyl compounds can generally be synthesized through the reaction of phenyl groups with sulfonyl chlorides . Another method involves the reduction of sulfonyl chlorides with zinc dust or iron .Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo oxidation to form sulfonic acids .科学研究应用

合成与材料应用

- 质子交换膜合成:合成了一种新型含磺酸的苯并恶嗪单体,用于直接甲醇燃料电池,表现出高质子传导率和低甲醇渗透率 (Yao 等人,2014).

- 环境友好型合成:开发了一种在相转移催化条件下 2-取代 3,4-二氢-2H-1,4-苯并恶嗪的生态友好型合成方法 (Albanese 等人,2003).

- 合成与结构分析:对二胺型恶嗪单体的研究,包括其合成分析、结构表征和热性能 (丁文胜,2009).

医药与生物应用

- 抗菌活性:合成并评估了 1,4-苯并恶嗪类似物的抗菌活性,对多种菌株表现出抗菌活性 (Kadian 等人,2012).

- 抗过敏活性:对喹啉-2-羧酸四环衍生物的抗过敏活性进行了研究,包括苯并恶嗪衍生物 (Erickson 等人,1978).

化学与催化反应

- 与羧酸和酚的反应:研究了苯并恶嗪基酚醛树脂与强、弱羧酸和酚作为催化剂的反应 (Dunkers & Ishida,1999).

- 吡咯-苯并恶嗪和喹喔啉的合成:描述了一种吡咯-苯并恶嗪和喹喔啉的高效合成方法 (Sanaeishoar 等人,2014).

作用机制

Target of Action

Similar compounds have been found to target enzymes like beta-lactamase . The role of such enzymes is crucial in bacterial resistance to antibiotics, making them a significant target in the development of new antibacterial drugs.

Mode of Action

Compounds with similar structures often interact with their targets by binding to the active site of the enzyme, inhibiting its function and thus preventing the bacteria from developing resistance to antibiotics .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the function of its target enzyme. For instance, if the target is Beta-lactamase, the compound would disrupt the pathway that bacteria use to resist antibiotics, thereby making the antibiotics more effective .

Pharmacokinetics

Similar compounds have been found to be well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these factors significantly impact the bioavailability and overall effectiveness of the drug .

Result of Action

The result of the compound’s action would likely be the inhibition of its target enzyme’s function. This inhibition could potentially make bacteria more susceptible to antibiotics, thereby enhancing the effectiveness of antibiotic treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target. Additionally, the presence of other compounds or drugs can impact the compound’s effectiveness through drug-drug interactions .

未来方向

The field of sulfone chemistry is rapidly evolving, with new metal- and photocatalytic approaches being developed for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

属性

IUPAC Name |

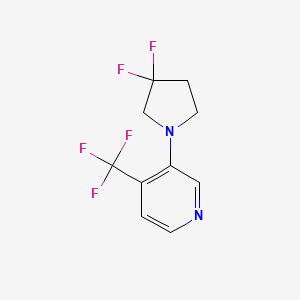

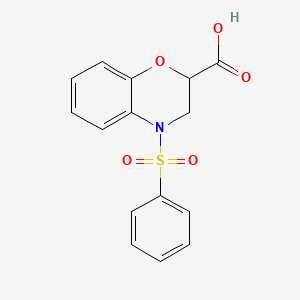

4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c17-15(18)14-10-16(12-8-4-5-9-13(12)21-14)22(19,20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWOJKGOGVPROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156132 | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

CAS RN |

1858251-66-7 | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。